molecular formula C17H21N5O5S B10931465 N-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B10931465
M. Wt: 407.4 g/mol
InChI Key: GZEXEUAEKUVYMF-UHFFFAOYSA-N
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Description

N~1~-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a pyrrolidinyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the nitro group and the methyl group. The pyrrolidinyl group is then attached through a series of substitution reactions. Finally, the benzenesulfonamide moiety is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The pyrazole and pyrrolidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.

Scientific Research Applications

N~1~-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N1-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE
  • N~1~-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE

Uniqueness

The uniqueness of N1-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H21N5O5S

Molecular Weight

407.4 g/mol

IUPAC Name

N-[3-(5-methyl-3-nitropyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C17H21N5O5S/c1-13-12-16(22(24)25)19-21(13)11-3-9-18-28(26,27)15-7-5-14(6-8-15)20-10-2-4-17(20)23/h5-8,12,18H,2-4,9-11H2,1H3

InChI Key

GZEXEUAEKUVYMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)[N+](=O)[O-]

Origin of Product

United States

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